molecular formula C10H14N2O2 B7859514 Methyl 3-((pyridin-2-ylmethyl)amino)propanoate

Methyl 3-((pyridin-2-ylmethyl)amino)propanoate

Cat. No.: B7859514
M. Wt: 194.23 g/mol
InChI Key: ALRWTNKOLYFPNP-UHFFFAOYSA-N
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Description

Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is a pyridine-containing amino acid ester characterized by a propanoate backbone with a pyridin-2-ylmethylamino substituent. This compound is synthesized via a Michael addition reaction between methyl acrylate and a pyridin-2-ylmethylamine derivative, forming the methyl 3-(substituted amino)propanoate intermediate . Subsequent modifications, such as hydrazinolysis and nucleophilic additions, enable the generation of bioactive derivatives.

Properties

IUPAC Name

methyl 3-(pyridin-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)5-7-11-8-9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRWTNKOLYFPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a precursor for the development of new drugs and therapeutic agents.

Medicine: Research has explored the use of this compound in the treatment of various diseases, such as cancer and infectious diseases. Its derivatives may exhibit promising pharmacological activities.

Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-((pyridin-2-ylmethyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 3: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Spectral Data Availability Reference
Methyl 3-((pyridin-2-ylmethyl)amino)propanoate C₁₀H₁₄N₂O₂ 194.23 Not provided
Methyl 3-(methoxyimino)-3-(pyridin-3-yl)propanoate C₁₀H₁₂N₂O₃ 208.22 ¹H/¹³C NMR, HRMS
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S 163.24 CAS/MSDS data

Key Observations:

  • The molecular weight of the target compound (194.23 g/mol) is higher than simpler analogs like 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid (163.24 g/mol) due to the pyridine ring .
  • Spectroscopic data (e.g., NMR, HRMS) are available for methoxyimino derivatives () but absent for the target compound, highlighting gaps in characterization .

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